molecular formula C10H8N2O3 B083406 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid CAS No. 13317-11-8

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No. B083406
CAS RN: 13317-11-8
M. Wt: 204.18 g/mol
InChI Key: WHJTTWIMQIGVJK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (HNC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNC is a derivative of the naphthyridine family and has shown promising results in various scientific research studies.

Scientific Research Applications

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid are:
1. Anticancer Activity: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid induces apoptosis and cell cycle arrest in cancer cells, leading to their death.
2. Antimicrobial Activity: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has shown significant antimicrobial activity against various bacterial and fungal strains. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid inhibits the growth of bacteria by disrupting their cell walls and inhibiting their metabolic pathways.
3. Anti-inflammatory Activity: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reduces inflammation by suppressing the activation of NF-κB signaling pathways.

Mechanism Of Action

The mechanism of action of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is not fully understood. However, some studies suggest that 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid inhibits the activation of NF-κB signaling pathways, which are involved in the regulation of inflammation and cell survival. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has shown various biochemical and physiological effects in scientific research studies. Some of the effects are:
1. Induction of Apoptosis: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
2. Inhibition of Cell Proliferation: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid inhibits cell proliferation by inducing cell cycle arrest in cancer cells.
3. Inhibition of Inflammation: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid inhibits inflammation by suppressing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages are:
1. Potent

Biological Activity

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has potent biological activity against various cancer cell lines and microbial strains.
2. Easy to Synthesize: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be synthesized through a simple reaction between two starting materials.
3. Low Toxicity: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has low toxicity and is well-tolerated in animal studies.
Some of the limitations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid are:
1. Low Solubility: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has low solubility in water, which can limit its use in some experiments.
2. Limited Bioavailability: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has limited bioavailability, which can limit its efficacy in vivo.
3. Lack of Clinical Studies: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

For the scientific research of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid include the development of new synthesis methods, formulation development, in vivo studies, and clinical trials.

Synthesis Methods

The synthesis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves the reaction between 2-amino-6-methylpyridine-3-carboxylic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The reaction leads to the formation of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which can be purified through recrystallization. The yield of the synthesis process is approximately 50%.

In Vivo

Studies: In vivo studies can be conducted to evaluate the efficacy and safety of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in animal models.
4. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in humans.
Conclusion
In conclusion, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid) is a heterocyclic compound that has shown promising results in various scientific research studies. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has potent anticancer, antimicrobial, and anti-inflammatory activity. 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be synthesized through a simple reaction between two starting materials. However, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has limitations such as low solubility and limited bioavailability.

properties

IUPAC Name

7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJTTWIMQIGVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927709
Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

CAS RN

13250-97-0, 13317-11-8
Record name nor-Nalidixic acid
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Record name 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Record name 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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Record name 13250-97-0
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Record name 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Record name 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
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